(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
Overview
Description
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene is a cyclic organic compound belonging to the azatricycloalkene family. It is an eight-membered ring containing two nitrogen atoms, two double bonds, and four single bonds. It is an important organic compound due to its unique structure and its potential applications in the fields of medicine, biochemistry, and chemistry. This compound has been used in a variety of scientific studies, ranging from the synthesis of new compounds to the study of drug action.
Scientific Research Applications
Synthesis and Structural Analysis
The compound was synthesized and engaged in reactions with various chlorides in the presence of pyridine, leading to the creation of tricyclic amides. These amides were then epoxidated with peroxyphthalic acid, and their structures confirmed through spectroscopic methods including IR, 1H and 13C NMR spectroscopy, and mass spectrometry, offering insights into their conformational composition and potential applications in the development of new chemical entities (Kas’yan et al., 2005).
Reactivity and Applications
The compound's unique structure has made it a subject of interest in creating polyfunctionalized cage compounds through pericyclic domino processes, demonstrating its potential as a versatile precursor in organic synthesis for generating structurally complex and functionalized molecules (Giomi et al., 2000).
Moreover, it serves as a transition-state mimic for cis-trans interconversion, highlighting its significance in studying peptide and protein folding and function, which could have implications in understanding biological processes and designing therapeutic agents (Komarov et al., 2015).
Advanced Chemical Transformations
Further research has delved into synthesizing new endic anhydride derivatives using the compound, exploring its reactivity with electrophilic reagents to generate a variety of derivatives. This work contributes to the expanding library of nitrogen-containing cyclic compounds, offering potential for pharmaceutical development and materials science (Tarabara et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6-,7+,8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPQJDYEONFGO-SPJNRGJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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